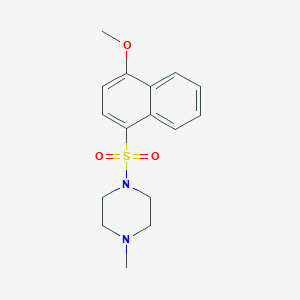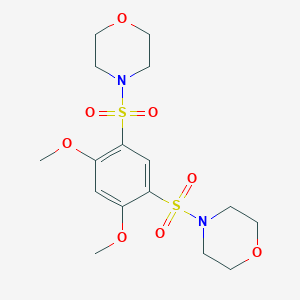![molecular formula C16H15ClO4 B275718 Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate, also known as MCBM, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of benzoates and is widely used in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate is not fully understood. However, it has been suggested that Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been reported to have antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate in lab experiments is its high purity and stability. This makes it easier to obtain reproducible results. In addition, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to have low toxicity, which makes it a relatively safe compound to work with. However, one of the limitations of using Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate in lab experiments is its high cost. This may limit its use in certain areas of research.
Orientations Futures
There are several future directions that could be explored in the field of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate research. One area of interest is the development of new methods for synthesizing Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate that are more efficient and cost-effective. Another area of interest is the identification of new pharmacological targets for Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate. Finally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate and its potential applications in various areas of scientific research.
In conclusion, Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate is a chemical compound that has potential applications in various areas of scientific research. It has been extensively studied for its pharmacological properties, and has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. Further studies are needed to fully understand the mechanism of action of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate involves the reaction of 3-chlorobenzyl alcohol with 4-methoxybenzoic acid in the presence of an acid catalyst. The resulting product is then esterified with methyl alcohol to obtain Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate. This method of synthesis has been reported to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate is in the field of medicinal chemistry. Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. It has also been reported to have potential use in the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate |
|---|---|
Formule moléculaire |
C16H15ClO4 |
Poids moléculaire |
306.74 g/mol |
Nom IUPAC |
methyl 2-[(3-chlorophenyl)methoxy]-4-methoxybenzoate |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-6-7-14(16(18)20-2)15(9-13)21-10-11-4-3-5-12(17)8-11/h3-9H,10H2,1-2H3 |
Clé InChI |
RKEAZRGXFNEUTP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC(=CC=C2)Cl |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)


![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

